Cas no 2171937-01-0 (2-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3,3-trifluoro-2-methylpropanamidoacetic acid)

2-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3,3-trifluoro-2-methylpropanamidoacetic acid is a specialized fluorinated amino acid derivative designed for peptide synthesis and medicinal chemistry applications. Its key structural features include a trifluoromethyl group, which enhances metabolic stability and lipophilicity, and an Fmoc-protected amine for compatibility with solid-phase peptide synthesis (SPPS). The ethyl and methyl substituents contribute to steric hindrance, influencing conformational properties in peptide chains. This compound is particularly valuable for introducing fluorinated motifs into bioactive peptides, enabling improved binding selectivity and resistance to enzymatic degradation. Its high purity and well-defined reactivity make it suitable for research in drug discovery and chemical biology.
2-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3,3-trifluoro-2-methylpropanamidoacetic acid structure
2171937-01-0 structure
Product name:2-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3,3-trifluoro-2-methylpropanamidoacetic acid
CAS No:2171937-01-0
MF:C23H23F3N2O5
MW:464.434336900711
CID:6200136
PubChem ID:165516783

2-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3,3-trifluoro-2-methylpropanamidoacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3,3-trifluoro-2-methylpropanamidoacetic acid
    • 2-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoro-2-methylpropanamido]acetic acid
    • EN300-1515571
    • 2171937-01-0
    • Inchi: 1S/C23H23F3N2O5/c1-3-28(12-19(29)30)20(31)22(2,23(24,25)26)27-21(32)33-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18H,3,12-13H2,1-2H3,(H,27,32)(H,29,30)
    • InChI Key: DTOYOPRDNWHYCY-UHFFFAOYSA-N
    • SMILES: FC(C(C)(C(N(CC(=O)O)CC)=O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)(F)F

Computed Properties

  • Exact Mass: 464.15590632g/mol
  • Monoisotopic Mass: 464.15590632g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 8
  • Complexity: 724
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95.9Ų
  • XLogP3: 3.9

2-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3,3-trifluoro-2-methylpropanamidoacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1515571-0.25g
2-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoro-2-methylpropanamido]acetic acid
2171937-01-0
0.25g
$3099.0 2023-06-05
Enamine
EN300-1515571-250mg
2-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoro-2-methylpropanamido]acetic acid
2171937-01-0
250mg
$3099.0 2023-09-27
Enamine
EN300-1515571-2.5g
2-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoro-2-methylpropanamido]acetic acid
2171937-01-0
2.5g
$6602.0 2023-06-05
Enamine
EN300-1515571-500mg
2-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoro-2-methylpropanamido]acetic acid
2171937-01-0
500mg
$3233.0 2023-09-27
Enamine
EN300-1515571-0.1g
2-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoro-2-methylpropanamido]acetic acid
2171937-01-0
0.1g
$2963.0 2023-06-05
Enamine
EN300-1515571-10000mg
2-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoro-2-methylpropanamido]acetic acid
2171937-01-0
10000mg
$14487.0 2023-09-27
Enamine
EN300-1515571-100mg
2-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoro-2-methylpropanamido]acetic acid
2171937-01-0
100mg
$2963.0 2023-09-27
Enamine
EN300-1515571-5000mg
2-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoro-2-methylpropanamido]acetic acid
2171937-01-0
5000mg
$9769.0 2023-09-27
Enamine
EN300-1515571-0.05g
2-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoro-2-methylpropanamido]acetic acid
2171937-01-0
0.05g
$2829.0 2023-06-05
Enamine
EN300-1515571-1.0g
2-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoro-2-methylpropanamido]acetic acid
2171937-01-0
1g
$3368.0 2023-06-05

Additional information on 2-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3,3-trifluoro-2-methylpropanamidoacetic acid

Introduction to 2-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3,3-trifluoro-2-methylpropanamidoacetic acid (CAS No. 2171937-01-0)

2-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3,3-trifluoro-2-methylpropanamidoacetic acid, identified by its CAS number 2171937-01-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its complex structure, which includes a trifluoromethyl group, an N-terminal amide functionality, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of these structural motifs makes it a valuable intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.

The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group in peptide synthesis, known for its stability under basic conditions and ease of removal. In the context of CAS No. 2171937-01-0, the Fmoc moiety is attached to an amine group, which can be further functionalized or incorporated into larger peptide or protein structures. This feature makes the compound particularly useful in solid-phase peptide synthesis (SPPS), where the Fmoc group allows for sequential addition of amino acids while protecting prior installations.

The trifluoromethyl (–CF₃) group is another key structural feature that contributes to the unique properties of this compound. Trifluoromethyl groups are frequently incorporated into pharmaceuticals due to their ability to enhance metabolic stability, improve binding affinity to biological targets, and influence pharmacokinetic profiles. For instance, drugs such as celecoxib and osimertinib incorporate trifluoromethyl groups to achieve their therapeutic effects. In CAS No. 2171937-01-0, the trifluoromethyl group is located on a propyl backbone, which adds rigidity and electronic modulation capabilities to the molecule.

The N-terminal amide functionality in this compound serves as a critical site for further derivatization. Amides are ubiquitous in biological molecules and play essential roles in protein-protein interactions, enzyme inhibition, and drug-receptor binding. By incorporating an amide bond into a drug candidate, chemists can modulate solubility, bioavailability, and metabolic clearance. The specific arrangement of atoms in CAS No. 2171937-01-0 allows for diverse chemical modifications, making it a versatile building block for medicinal chemists.

Recent advancements in computational chemistry and machine learning have enabled more efficient discovery and optimization of pharmacophores like those found in CAS No. 2171937-01-0. These tools can predict binding affinities, identify potential drug candidates, and suggest structural modifications based on large datasets of known bioactive compounds. The complexity of 2-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3,3-trifluoro-2-methylpropanamidoacetic acid makes it an ideal candidate for such analyses, potentially uncovering new therapeutic applications.

In the realm of drug discovery, the synthesis of intermediates like CAS No. 2171937-01-0 is often performed using multi-step organic reactions that require precise control over reaction conditions. Techniques such as palladium-catalyzed cross-coupling reactions, fluorination methods, and selective protection-deprotection strategies are commonly employed. The increasing availability of high-purity starting materials and advanced synthetic methodologies has made it feasible to produce complex molecules like this one with high yield and enantiopurity.

The pharmaceutical industry continues to invest heavily in research aimed at developing novel treatments for chronic diseases such as cancer, neurodegenerative disorders, and autoimmune conditions. Compounds like CAS No. 2171937-01-0, with their intricate molecular architecture and functional diversity, are often at the forefront of these efforts. For example, recent studies have shown that fluorinated amides exhibit enhanced bioactivity in certain enzyme inhibition assays due to steric hindrance provided by the trifluoromethyl group.

Another area where this type of compound is proving valuable is in the development of peptidomimetics—molecules designed to mimic the bioactivity of natural peptides but with improved stability or altered pharmacokinetic properties. The combination of an amide backbone with aromatic groups like fluorene provides both structural rigidity and electronic tunability, making it possible to design molecules that interact specifically with biological targets.

The role of fluorene derivatives in medicinal chemistry cannot be overstated. Fluorene-based compounds are known for their fluorescence properties, which make them useful in imaging techniques such as Förster resonance energy transfer (FRET). Additionally, fluorene moieties can enhance lipophilicity and membrane permeability in drug candidates. In CAS No. 2171937-01-0, the fluorenylmethoxycarbonyl group not only serves as a protecting group but also contributes to the overall physicochemical properties of the molecule.

From a synthetic chemistry perspective, CAS No. 2171937-01-0 represents an excellent example of how functional groups can be strategically combined to create molecules with tailored properties. The trifluoromethyl group imparts metabolic stability, while the Fmoc protecting group facilitates controlled peptide assembly. The amide linkage provides a site for further derivatization into more complex structures. Such multifunctional intermediates are increasingly sought after in modern drug discovery pipelines.

The growing interest in fluorinated compounds stems from their unique electronic properties and their ability to modulate biological activity at low concentrations. For instance, fluorine atoms can alter hydrogen bonding patterns, disrupt hydrophobic interactions, or influence conformational preferences, all of which can impact how a drug interacts with its target receptor.* This level of molecular control is essential for designing drugs that are both potent *and* selective.* Compounds like CAS No.* 2171937* *01* *are* valuable tools for exploring these effects.*

In conclusion, CAS No.* 2171937* *01* *represents* a sophisticated organic molecule with significant potential applications in pharmaceutical research.* Its complex structure,* featuring* functional groups such as trifluoromethyl,* Fmoc,* amide,* and fluorene,* makes it a versatile intermediate for synthesizing novel drug candidates.* Recent advances in computational chemistry,* synthetic methodologies,* and biophysical techniques continue* to expand our understanding*of how such molecules can be optimized*for therapeutic use.* As research progresses,* compounds like this one*are likely*to play an increasingly important role*in addressing some*of today's most challenging medical conditions.*

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